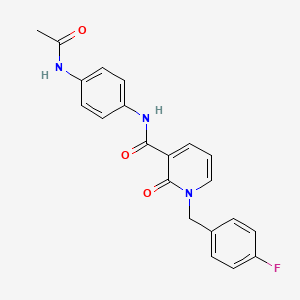![molecular formula C9H4BrFO2S B2381013 7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid CAS No. 1781503-02-3](/img/structure/B2381013.png)
7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H4BrFO2S . It is a derivative of benzo[b]thiophene, a type of organic compound consisting of a benzene ring fused to a thiophene ring . This compound is a solid at room temperature .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a thiophene ring, with bromine and fluorine substituents at the 7 and 6 positions, respectively, and a carboxylic acid group at the 2 position .Chemical Reactions Analysis
Thiophene derivatives, including this compound, can undergo a variety of chemical reactions. For instance, upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.09 . It is a solid at room temperature .Scientific Research Applications
Chemical Synthesis and Derivative Formation
The compound 7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid and its derivatives have been a subject of interest in chemical synthesis. For instance, the bromination process in benzo[b]thiophene derivatives has been studied extensively. These processes often involve the formation of halogenated derivatives, including bromo- and fluoro- variants, which are crucial for further chemical transformations (Drewry & Scrowston, 1969).
Antioxidant Properties
The antioxidant properties of benzo[b]thiophene derivatives, including those substituted at the 7-position, have been evaluated. These studies focus on understanding the structure-activity relationships and how different substituents affect the antioxidant capabilities of these compounds (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
Electronic and Material Science Applications
In the field of electronic and material science, derivatives of benzo[b]thiophene, including those with bromo and fluoro groups, have been utilized. For example, they have been applied in modifying the conductivity of materials like poly(3,4-ethylenedioxythiophene) for use in high-efficiency organic solar cells (Tan, Zhou, Ji, Huang, & Chen, 2016).
Liquid Crystal Research
Research in liquid crystals has also seen the use of benzo[b]thiophene derivatives. These compounds, when modified appropriately, can exhibit phases like the SmA phase or the antiferroelectric SmCA* phase, which are significant in the study of liquid crystalline materials (Košata, Svoboda, Novotná, & Glogarová, 2004).
Pharmaceutical Research
In pharmaceutical research, bromo-benzothiophene carboxamide derivatives, which are structurally related to this compound, have been explored as potential antimalarial agents. These studies focus on their ability to inhibit certain stages of Plasmodium development, showing promise in antimalarial drug development (Banerjee, Kapoor, Surolia, & Surolia, 2011).
properties
IUPAC Name |
7-bromo-6-fluoro-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFO2S/c10-7-5(11)2-1-4-3-6(9(12)13)14-8(4)7/h1-3H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIBIZVIHKYKCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(S2)C(=O)O)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

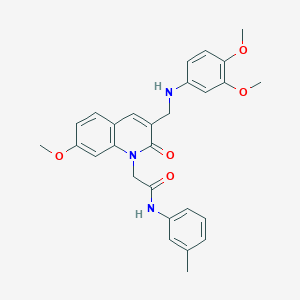
![7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2380931.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380932.png)
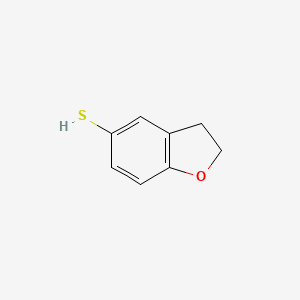

![3-(4-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380935.png)
![N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide](/img/structure/B2380938.png)
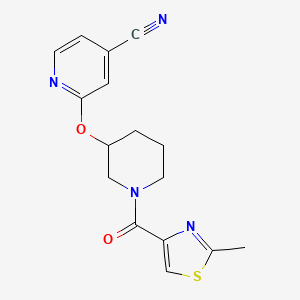
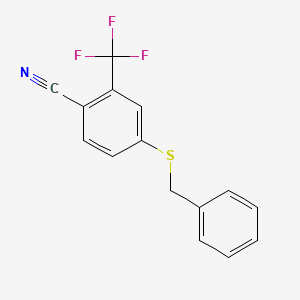


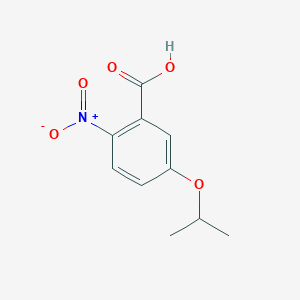
![2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate](/img/no-structure.png)
